1-(5-Bromo-2-methoxyphenyl)cyclopropanamine
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Overview
Description
1-(5-Bromo-2-methoxyphenyl)cyclopropanamine is an organic compound with the molecular formula C10H12BrNO It features a cyclopropane ring attached to an amine group and a brominated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine can be synthesized through a multi-step process. One common method involves the bromination of 2-methoxyphenylcyclopropanamine. The reaction typically uses bromine or a bromine source under controlled conditions to introduce the bromine atom at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precision and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Various substituted cyclopropanamines.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Secondary or tertiary amines.
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets. The bromine and methoxy groups on the aromatic ring can participate in various binding interactions, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
- 1-(2-Bromo-5-methoxyphenyl)cyclopropanamine
- 1-(4-Bromo-2-methoxyphenyl)cyclopropanamine
- 1-(5-Chloro-2-methoxyphenyl)cyclopropanamine
Uniqueness: 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and biological properties .
Properties
Molecular Formula |
C10H12BrNO |
---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H12BrNO/c1-13-9-3-2-7(11)6-8(9)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
MJOODNWFDYMBOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2(CC2)N |
Origin of Product |
United States |
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